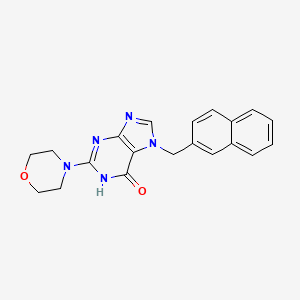

DprE1-IN-5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H19N5O2 |

|---|---|

Molecular Weight |

361.4 g/mol |

IUPAC Name |

2-morpholin-4-yl-7-(naphthalen-2-ylmethyl)-1H-purin-6-one |

InChI |

InChI=1S/C20H19N5O2/c26-19-17-18(22-20(23-19)24-7-9-27-10-8-24)21-13-25(17)12-14-5-6-15-3-1-2-4-16(15)11-14/h1-6,11,13H,7-10,12H2,(H,22,23,26) |

InChI Key |

DONBSDPSHWERPI-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C2=NC3=C(C(=O)N2)N(C=N3)CC4=CC5=CC=CC=C5C=C4 |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of DprE1 Inhibition in Mycobacterium tuberculosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the development of novel therapeutics with unique mechanisms of action. A prime target in this endeavor is the enzyme Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), a critical component in the biosynthesis of the mycobacterial cell wall. This technical guide provides an in-depth exploration of the mechanism of action of DprE1 inhibitors, with a focus on both covalent and non-covalent agents, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and workflows.

The Decaprenyl-Phosphate-Arabinose (DPA) Pathway: A Vulnerable Target

DprE1 is a flavoenzyme that, in concert with DprE2, catalyzes the epimerization of decaprenyl-phospho-ribose (DPR) to decaprenyl-phospho-arabinose (DPA).[1][2][3] DPA is the sole donor of arabinofuranose residues for the synthesis of two essential components of the mycobacterial cell wall: arabinogalactan (AG) and lipoarabinomannan (LAM).[4][5] The DPA biosynthetic pathway is unique to mycobacteria, making the enzymes involved attractive targets for selective inhibitors.[6] Inhibition of DprE1 disrupts the production of DPA, leading to a defective cell wall and ultimately, bacterial cell death.[6][7]

Signaling Pathway of DPA Biosynthesis and DprE1 Inhibition

The biosynthesis of DPA is a multi-step process that begins with 5-phosphoribose 1-diphosphate (PRPP). The key epimerization step is catalyzed by the DprE1/DprE2 complex.

Mechanisms of DprE1 Inhibitors

DprE1 inhibitors are broadly classified into two categories based on their mechanism of action: covalent and non-covalent inhibitors.

Covalent Inhibitors: The most prominent class of covalent DprE1 inhibitors are the benzothiazinones (BTZs), including the clinical candidates BTZ043 and PBTZ169 (macozinone).[7][8][9] These compounds are pro-drugs that are activated by the reduced flavin cofactor (FADH₂) within the DprE1 active site.[7] The nitro group of the BTZ is reduced to a reactive nitroso derivative, which then forms a covalent semimercaptal bond with a highly conserved cysteine residue (Cys387) in the active site of DprE1.[3][7][9] This irreversible binding effectively inactivates the enzyme.[7]

Non-covalent Inhibitors: This class of inhibitors, exemplified by TBA-7371 , binds reversibly to the DprE1 active site.[10][11][12] They act as competitive inhibitors, preventing the binding of the natural substrate, DPR.[13] While they do not form a permanent bond with the enzyme, their high affinity for the active site is sufficient to block its function.

Visualizing the Covalent Inhibition Mechanism

The following diagram illustrates the activation of a BTZ inhibitor and its covalent binding to DprE1.

Quantitative Analysis of DprE1 Inhibitors

The potency of DprE1 inhibitors is quantified by their half-maximal inhibitory concentration (IC₅₀) against the purified enzyme and their minimum inhibitory concentration (MIC) against whole M. tuberculosis cells.

| Inhibitor | Type | Target | IC₅₀ | MIC (Mtb H37Rv) | Reference(s) |

| BTZ043 | Covalent | DprE1 | 4.5 µM | 0.001 - 0.008 mg/L | [7][14] |

| PBTZ169 (Macozinone) | Covalent | DprE1 | Not explicitly found | 0.3 ng/mL | [8][15] |

| TBA-7371 | Non-covalent | DprE1 | 10 nM | 0.78 - 3.12 µM | [11] |

Note: IC₅₀ and MIC values can vary depending on the specific assay conditions.

Experimental Protocols

DprE1 Enzymatic Inhibition Assay

This protocol describes a common method to determine the in vitro inhibitory activity of compounds against DprE1.

A. Radiolabel-based Assay

Materials:

-

Purified recombinant M. tuberculosis DprE1 and DprE2 enzymes

-

¹⁴C-labeled decaprenylphosphoryl-β-D-ribose (¹⁴C-DPR) substrate

-

FAD, ATP, NAD, NADP

-

Reaction buffer: 50 mM MOPS (pH 7.9), 10 mM MgCl₂

-

Test inhibitor compound dissolved in DMSO

-

Quenching solution: Chloroform:Methanol (2:1, v/v)

-

TLC plates (Silica gel)

-

TLC mobile phase: Chloroform:Methanol:Ammonium Hydroxide:Water (65:25:0.5:3.6, v/v/v/v)

-

Phosphorimager or autoradiography film

Procedure:

-

Prepare reaction mixtures containing 50 µg of each enzyme (DprE1 and DprE2), 1 mM FAD, 1 mM ATP, 1 mM NAD, and 1 mM NADP in the reaction buffer.

-

Add the test inhibitor at various concentrations to the reaction mixtures. A DMSO control should be included.

-

Incubate the enzyme-inhibitor mixture for 30 minutes at 30°C.[16]

-

Initiate the enzymatic reaction by adding approximately 2,000 cpm of ¹⁴C-DPR.

-

Allow the reaction to proceed for 90 minutes.[16]

-

Stop the reaction by adding 350 µL of the quenching solution.

-

Separate the organic and aqueous phases by adding 55 µL of water.

-

Dry the organic phase and resuspend the lipid products in a small volume of Chloroform:Methanol (2:1, v/v).

-

Spot the resuspended products onto a TLC plate and develop the chromatogram using the specified mobile phase.[17]

-

Visualize the separated ¹⁴C-labeled DPR and DPA spots using a phosphorimager or autoradiography.

-

Quantify the inhibition by measuring the reduction in the DPA product band in the presence of the inhibitor compared to the control.

B. Fluorescence-based Assay (Alternative) A redox indicator assay using resazurin can also be employed. In this assay, the reduction of FAD to FADH₂ by DprE1 is coupled to the reduction of resazurin to the fluorescent resorufin, providing a measurable signal of enzyme activity.

Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the determination of the MIC of a compound against M. tuberculosis using the broth microdilution method.

Materials:

-

M. tuberculosis H37Rv strain

-

Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.2% glycerol.[18]

-

96-well microtiter plates

-

Test inhibitor compound dissolved in an appropriate solvent (e.g., DMSO)

-

Resazurin solution (0.01% w/v)

-

Sterile water or saline for dilutions

Procedure:

-

Prepare a bacterial inoculum from a mid-log phase culture of M. tuberculosis and adjust the turbidity to a 0.5 McFarland standard.[19]

-

Dilute the adjusted inoculum (e.g., 1:50) in Middlebrook 7H9 broth to achieve the final desired inoculum density (approximately 1-5 x 10⁵ CFU/mL).[19]

-

Prepare serial two-fold dilutions of the test compound in the 96-well plate. Include a drug-free control well.

-

Inoculate each well with the prepared bacterial suspension.

-

Seal the plates and incubate at 37°C.[20]

-

After 7 days of incubation, add 30 µL of resazurin solution to each well.[20]

-

Continue incubation for another 24-48 hours.

-

The MIC is defined as the lowest concentration of the compound that prevents the color change of resazurin from blue (indicating no bacterial growth) to pink (indicating bacterial growth).

Experimental Workflow Diagrams

Conclusion

DprE1 has emerged as a highly vulnerable and promising target for the development of new anti-tuberculosis drugs. The distinct mechanisms of covalent and non-covalent inhibitors offer multiple avenues for drug design and optimization. The detailed protocols and quantitative data presented in this guide provide a framework for researchers and drug development professionals to evaluate and characterize novel DprE1 inhibitors. A thorough understanding of the DprE1-mediated pathways and the methodologies to assess their inhibition is crucial for advancing the fight against tuberculosis.

References

- 1. A high-throughput whole cell screen to identify inhibitors of Mycobacterium tuberculosis | PLOS One [journals.plos.org]

- 2. A high-throughput whole cell screen to identify inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of DprE1-Mediated Benzothiazinone Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Decaprenylphosphoryl arabinofuranose, the donor of the D-arabinofuranosyl residues of mycobacterial arabinan, is formed via a two-step epimerization of decaprenylphosphoryl ribose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification and active expression of the Mycobacterium tuberculosis gene encoding 5-phospho-{alpha}-d-ribose-1-diphosphate: decaprenyl-phosphate 5-phosphoribosyltransferase, the first enzyme committed to decaprenylphosphoryl-d-arabinose synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Macozinone (MCZ, PBTZ-169) | Working Group for New TB Drugs [newtbdrugs.org]

- 9. Towards a new combination therapy for tuberculosis with next generation benzothiazinones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. TBA-7371 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 11. TBA-7371 | Working Group for New TB Drugs [newtbdrugs.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. academic.oup.com [academic.oup.com]

- 15. Real-time evaluation of macozinone activity against Mycobacterium tuberculosis through bacterial nanomotion analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pnas.org [pnas.org]

- 17. Assay development and inhibition of the Mt-DprE2 essential reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. journals.asm.org [journals.asm.org]

- 19. Frontiers | Determining the minimum inhibitory concentrations of pyrazinamide against Mycobacterium tuberculosis clinical isolates at a neutral pH of 6.8 using the broth microdilution method [frontiersin.org]

- 20. Whole-Cell Screening-Based Identification of Inhibitors against the Intraphagosomal Survival of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

The Enzymatic Target of DprE1 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) has emerged as a critical and highly vulnerable enzymatic target in the development of novel therapeutics against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB).[1][2][3][4] This enzyme plays an essential role in the biosynthesis of the mycobacterial cell wall, a complex structure vital for the bacterium's survival and pathogenicity.[1][3] Inhibitors of DprE1 disrupt this crucial pathway, leading to bacterial cell death. This technical guide provides an in-depth overview of the enzymatic target of DprE1 inhibitors, their mechanism of action, quantitative data for representative compounds, and detailed experimental protocols for their characterization. While this guide focuses on the general class of DprE1 inhibitors, it is important to note that specific data for a compound designated "DprE1-IN-5" is not currently available in the public domain.

The Enzymatic Target: Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1)

DprE1 is a flavoenzyme that is a key component of the arabinogalactan and lipoarabinomannan biosynthesis pathways in Mtb.[5] Arabinogalactan is a major structural component of the mycobacterial cell wall, and its synthesis is essential for the viability of the bacterium.

DprE1, in conjunction with its partner enzyme DprE2, catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA).[1] Specifically, DprE1 oxidizes DPR to decaprenylphosphoryl-β-D-erythro-pentofuranosid-2-ulose (DPX), which is then reduced by DprE2 to form DPA.[6] DPA serves as the sole donor of arabinose for the synthesis of the arabinan domains of both arabinogalactan and lipoarabinomannan. Inhibition of DprE1 blocks the production of DPA, thereby halting the synthesis of these essential cell wall components and leading to bacterial lysis.[1]

Mechanism of Action of DprE1 Inhibitors

DprE1 inhibitors can be broadly classified into two categories based on their mechanism of action: covalent and non-covalent inhibitors.

-

Covalent Inhibitors: Many potent DprE1 inhibitors, such as those from the benzothiazinone (BTZ) class, are mechanism-based suicide inhibitors.[7] These compounds are activated by the DprE1 enzyme itself. The nitro group present in these molecules is reduced by the FADH₂ cofactor in the DprE1 active site to a reactive nitroso species. This intermediate then forms a covalent bond with a critical cysteine residue (Cys387 in M. tuberculosis DprE1), leading to irreversible inactivation of the enzyme.

-

Non-covalent Inhibitors: This class of inhibitors binds to the active site of DprE1 through non-covalent interactions, such as hydrogen bonds and hydrophobic interactions. They act as competitive or non-competitive inhibitors, preventing the substrate from binding and the enzymatic reaction from proceeding.

Quantitative Data for Representative DprE1 Inhibitors

While specific data for this compound is unavailable, the following tables summarize quantitative data for well-characterized DprE1 inhibitors to provide a comparative overview of their potency.

Table 1: In Vitro Enzymatic Inhibition of DprE1

| Compound Class | Representative Compound | IC₅₀ (nM) | Mechanism of Action | Reference |

| Benzothiazinone | BTZ043 | ~1 | Covalent | [8] |

| Benzothiazinone | PBTZ169 | ~0.3 | Covalent | [9] |

| Quinoxaline | Ty38c | 2,500 | Non-covalent | [10] |

| Azaindole | N/A | 1 - 100 | Non-covalent | [5] |

| Benzimidazole | Compound 2 | 10 - 50 | Non-covalent | [11] |

Table 2: Whole-Cell Activity against M. tuberculosis

| Compound Class | Representative Compound | MIC (ng/mL) | Reference |

| Benzothiazinone | BTZ043 | 1 | [8] |

| Benzothiazinone | PBTZ169 | 0.5 | [9] |

| Benzomorpholine | B18 | 15.6 | [12] |

| 1,2,3-triazole-benzoxazole | BOK-2 | 2,200 | [13] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize DprE1 inhibitors.

DprE1 Enzymatic Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of purified DprE1.

-

Principle: The activity of DprE1 is measured by a coupled assay. DprE1 oxidizes the substrate decaprenylphosphoryl-β-D-ribose (DPR) or a suitable analog like farnesylphosphoryl-β-D-ribofuranose (FPR). The reduction of the FAD cofactor to FADH₂ is coupled to the reduction of a reporter molecule, such as resazurin (which becomes fluorescent resorufin) or the consumption of oxygen, which can be monitored.

-

Materials:

-

Purified recombinant M. tuberculosis DprE1 enzyme.

-

Substrate: Decaprenylphosphoryl-β-D-ribose (DPR) or Farnesylphosphoryl-β-D-ribofuranose (FPR).

-

Cofactor: Flavin adenine dinucleotide (FAD).

-

Coupling system: Horseradish peroxidase and Amplex Red, or resazurin.

-

Assay buffer: e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.05% Tween-20.

-

Test compounds dissolved in DMSO.

-

Microplate reader (fluorescence or absorbance).

-

-

Procedure:

-

Prepare a reaction mixture containing DprE1 enzyme, FAD, and the coupling system in the assay buffer.

-

Add the test compound at various concentrations to the wells of a microplate.

-

Add the reaction mixture to the wells.

-

Pre-incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow for inhibitor binding.

-

Initiate the reaction by adding the substrate (DPR or FPR).

-

Monitor the change in fluorescence or absorbance over time using a microplate reader.

-

Calculate the rate of reaction for each compound concentration.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[14]

-

Whole-Cell Antimycobacterial Activity Assay (MIC Determination)

This assay determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of M. tuberculosis.

-

Principle: Mtb is cultured in the presence of serial dilutions of the test compound. The MIC is the lowest concentration of the compound that prevents visible growth of the bacteria.

-

Materials:

-

M. tuberculosis H37Rv strain.

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol.

-

Test compounds dissolved in DMSO.

-

96-well microplates.

-

Resazurin solution (for viability assessment).

-

-

Procedure:

-

Prepare serial dilutions of the test compounds in 7H9 broth in a 96-well plate.

-

Inoculate the wells with a standardized suspension of M. tuberculosis H37Rv.

-

Include positive (no drug) and negative (no bacteria) controls.

-

Incubate the plates at 37°C for 7-14 days.

-

Assess bacterial growth visually or by adding a viability indicator like resazurin. A color change from blue to pink indicates bacterial growth.

-

The MIC is determined as the lowest concentration of the compound at which no color change (or visible growth) is observed.

-

Visualizations

Signaling Pathway: DprE1/E2 in Arabinan Biosynthesis

Caption: The DprE1/DprE2 enzymatic cascade in mycobacterial cell wall synthesis and its inhibition.

Experimental Workflow: DprE1 Inhibitor Characterization

Caption: A typical workflow for the characterization of novel DprE1 inhibitors.

References

- 1. What are DprE1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. DprE1 Inhibitors | Working Group for New TB Drugs [newtbdrugs.org]

- 3. geneonline.com [geneonline.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Identification of DprE1 inhibitors for tuberculosis through integrated in-silico approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of DprE1-Mediated Benzothiazinone Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Benzothiazinone analogs as Anti-Mycobacterium tuberculosis DprE1 irreversible inhibitors: Covalent docking, validation, and molecular dynamics simulations | PLOS One [journals.plos.org]

- 10. rcsb.org [rcsb.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. journals.asm.org [journals.asm.org]

- 13. tandfonline.com [tandfonline.com]

- 14. researchgate.net [researchgate.net]

DprE1 Inhibition: A Technical Guide to Disrupting Mycobacterial Cell Wall Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is a critical enzyme in the cell wall biosynthesis pathway of Mycobacterium tuberculosis, the causative agent of tuberculosis. Its essential role in the formation of the arabinogalactan and lipoarabinomannan components of the mycobacterial cell wall, coupled with its absence in humans, makes it a highly attractive target for the development of novel anti-tuberculosis therapeutics.[1][2] This technical guide provides an in-depth overview of DprE1, its mechanism of action, and the various classes of inhibitors that have been developed to target this enzyme. While a specific inhibitor designated "DprE1-IN-5" was not identifiable in publicly available scientific literature, this document consolidates data on several well-characterized DprE1 inhibitors, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways to serve as a comprehensive resource for researchers in the field.

Introduction: The Role of DprE1 in Mycobacterial Cell Wall Synthesis

The mycobacterial cell wall is a complex and unique structure that is essential for the survival and pathogenicity of Mycobacterium tuberculosis. A key component of this cell wall is arabinogalactan, a branched polysaccharide that is covalently linked to peptidoglycan. The biosynthesis of arabinogalactan relies on the availability of decaprenylphosphoryl-D-arabinose (DPA), which serves as the sole arabinose donor.[1][3]

The production of DPA from decaprenylphosphoryl-β-D-ribose (DPR) is a two-step epimerization reaction catalyzed by the DprE1 and DprE2 enzymes.[2][3] DprE1, a flavoenzyme, catalyzes the oxidation of DPR to decaprenylphosphoryl-2-keto-β-D-erythro-pentofuranose (DPX). Subsequently, DprE2, an NADH-dependent reductase, reduces DPX to DPA.[1][4] Inhibition of DprE1 blocks the entire downstream pathway, leading to the cessation of arabinogalactan and lipoarabinomannan synthesis, ultimately resulting in bacterial cell lysis and death.[5][6]

Mechanism of DprE1 Inhibition

DprE1 inhibitors can be broadly categorized into two main classes based on their mechanism of action: covalent and non-covalent inhibitors.

2.1. Covalent Inhibitors:

Many of the most potent DprE1 inhibitors are covalent inhibitors, which form an irreversible bond with a cysteine residue (Cys387) in the active site of the enzyme.[1][2] These are often nitroaromatic compounds, such as the well-studied benzothiazinones (BTZs). The inhibitory mechanism involves the reduction of the nitro group of the inhibitor by the reduced flavin adenine dinucleotide (FADH₂) cofactor of DprE1 to a reactive nitroso species. This nitroso derivative then acts as an electrophile, attacking the thiol group of Cys387 to form a covalent adduct, thereby permanently inactivating the enzyme.[1][7]

2.2. Non-Covalent Inhibitors:

Non-covalent inhibitors bind to the active site of DprE1 through reversible interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. These inhibitors typically compete with the natural substrate, DPR, for binding to the enzyme.[2] Several classes of non-covalent inhibitors have been identified, including azaindoles and other heterocyclic compounds.[8]

Quantitative Data on DprE1 Inhibitors

The following tables summarize the in vitro activity of representative DprE1 inhibitors against Mycobacterium tuberculosis (Mtb) and the DprE1 enzyme.

Table 1: In Vitro Activity of Covalent DprE1 Inhibitors

| Compound | Class | Mtb H37Rv MIC (μM) | DprE1 IC₅₀ (μM) | Reference |

| BTZ043 | Benzothiazinone | 0.0023 | Not Reported | [9] |

| PBTZ169 (Macozinone) | Benzothiazinone | 0.0004 | Not Reported | [9] |

| DNB1 | Dinitrobenzamide | 0.02 | Not Reported | [3] |

| Unnamed Nitro-triazole | Nitro-triazole | Not Reported | Not Reported | [10] |

Table 2: In Vitro Activity of Non-Covalent DprE1 Inhibitors

| Compound | Class | Mtb H37Rv MIC (μM) | DprE1 IC₅₀ (μM) | Reference |

| TBA-7371 | Azaindole | Not Reported | Not Reported | [9] |

| OPC-167832 | Quinolone | 0.0005 | Not Reported | [9] |

| BOK-2 | 1,2,3-Triazole | Not Reported | 2.2 | [9] |

| BOK-3 | 1,2,3-Triazole | Not Reported | 3.0 | [9] |

| TCA-1 | Benzothiazole | Not Reported | 3.0 | [9] |

| Compound 7a | Benzothiazolylpyrimidine | Potentially Active | Not Reported | [11] |

| Compound 7o | Benzothiazolylpyrimidine | Potentially Active | Not Reported | [11] |

| Compound H3 | Unspecified | 1.25 | Not Reported | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the evaluation of DprE1 inhibitors.

4.1. Determination of Minimum Inhibitory Concentration (MIC)

The MIC of a compound against M. tuberculosis is determined using the microplate Alamar Blue assay (MABA) or similar methods.

-

Materials:

-

Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80.

-

M. tuberculosis H37Rv culture.

-

Test compounds dissolved in DMSO.

-

96-well microplates.

-

Alamar Blue reagent.

-

Spectrophotometer or fluorometer.

-

-

Protocol:

-

Prepare serial dilutions of the test compounds in the 96-well plates.

-

Inoculate the wells with a standardized suspension of M. tuberculosis H37Rv to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Include positive (no drug) and negative (no bacteria) control wells.

-

Incubate the plates at 37°C for 5-7 days.

-

Add Alamar Blue reagent to each well and incubate for another 24 hours.

-

Determine the MIC as the lowest concentration of the compound that prevents a color change of the Alamar Blue from blue (no growth) to pink (growth).

-

4.2. DprE1 Enzyme Inhibition Assay

The inhibitory activity of compounds against the DprE1 enzyme can be assessed using a fluorometric assay.[9]

-

Materials:

-

Recombinant purified DprE1 enzyme.

-

Farnesyl-phospho-ribose (FPR) as a substrate.

-

Amplex Red reagent.

-

Horseradish peroxidase (HRP).

-

Test compounds dissolved in DMSO.

-

96-well black microplates.

-

Fluorometer.

-

-

Protocol:

-

Prepare a reaction mixture containing DprE1 enzyme, Amplex Red, and HRP in a suitable buffer.

-

Add the test compounds at various concentrations to the wells of the microplate.

-

Initiate the enzymatic reaction by adding the substrate FPR.

-

Incubate the plate at room temperature, protected from light.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530 nm and 590 nm, respectively).

-

Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

-

4.3. Covalent Docking and Molecular Dynamics Simulations

Computational methods are valuable for understanding the binding mode of inhibitors.

-

Software:

-

Molecular docking software (e.g., Schrödinger CovDock).[6]

-

Molecular dynamics simulation software (e.g., GROMACS, AMBER).

-

-

Protocol for Covalent Docking:

-

Prepare the crystal structure of DprE1 (e.g., PDB ID: 4KW5) by removing water molecules, adding hydrogens, and assigning correct bond orders.

-

Prepare the ligand structure, and for covalent inhibitors, modify the reactive group (e.g., nitro to nitroso) to represent the activated form.

-

Define the reaction type for covalent bond formation (e.g., nucleophilic addition to a double bond between the inhibitor and the thiol group of Cys387).

-

Run the covalent docking simulation to predict the binding pose and interaction energies.

-

-

Protocol for Molecular Dynamics Simulations:

-

Use the docked complex of DprE1 and the inhibitor as the starting structure.

-

Solvate the system in a water box with appropriate ions to neutralize the charge.

-

Perform energy minimization to remove steric clashes.

-

Gradually heat the system to the desired temperature and equilibrate it under constant pressure and temperature.

-

Run the production simulation for a sufficient time (e.g., 200 ns) to observe the stability of the complex and analyze the interactions between the inhibitor and the enzyme.[12]

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the DprE1/DprE2 pathway and the mechanism of covalent inhibition.

Caption: The DprE1/DprE2 enzymatic pathway for DPA biosynthesis.

Caption: Mechanism of covalent inhibition of DprE1 by nitroaromatic compounds.

Conclusion

DprE1 remains a highly validated and promising target for the development of new drugs to combat tuberculosis. The diverse chemical scaffolds of both covalent and non-covalent inhibitors provide a rich landscape for further drug discovery and optimization efforts. This technical guide offers a foundational understanding of DprE1, its inhibitors, and the experimental approaches used to study them, aiming to facilitate the ongoing research and development of novel anti-tuberculosis agents. The continued exploration of DprE1 inhibitors is crucial in the global fight against this devastating disease.

References

- 1. mdpi.com [mdpi.com]

- 2. Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of DprE1 inhibitors for tuberculosis through integrated in-silico approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are DprE1 inhibitors and how do they work? [synapse.patsnap.com]

- 6. Discovery of novel DprE1 inhibitors via computational bioactivity fingerprints and structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dacemirror.sci-hub.st [dacemirror.sci-hub.st]

- 8. Chemical Space Exploration of DprE1 Inhibitors Using Chemoinformatics and Artificial Intelligence - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Identification of novel inhibitors of M. tuberculosis growth using whole cell based high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development of selective DprE1 inhibitors: Design, synthesis, crystal structure and antitubercular activity of benzothiazolylpyrimidine-5-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Emergence of DprE1-IN-5: A Novel Purine-Based Inhibitor Targeting Tuberculosis

A Technical Guide for Researchers and Drug Development Professionals on the Discovery, Synthesis, and Mechanism of Action of a Promising Antitubercular Agent.

Introduction

The rise of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) presents a formidable challenge to global health, necessitating the urgent discovery of novel therapeutics with new mechanisms of action. A significant breakthrough in this area is the identification of Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) as a vulnerable target in Mycobacterium tuberculosis (Mtb). DprE1 is a crucial enzyme in the biosynthesis of the mycobacterial cell wall, specifically in the production of arabinogalactan and lipoarabinomannan, essential components for the bacterium's survival.[1][2][3][4][5] This guide provides an in-depth technical overview of the discovery, synthesis, and biological characterization of DprE1-IN-5, a potent DprE1 inhibitor belonging to a novel class of 2,6-disubstituted 7-(naphthalen-2-ylmethyl)-7H-purines.

Discovery of this compound

This compound, also identified as compound 10 in its initial publication, was discovered through a phenotypic screening of an in-house library of small molecule purine derivatives against Mycobacterium tuberculosis.[6] This discovery highlighted a new chemical scaffold for potential antitubercular agents. Subsequent mechanism of action studies, involving the generation and whole-genome sequencing of Mtb mutants resistant to this compound, identified mutations in the dprE1 gene (Rv3790).[6] This provided strong evidence that DprE1 is the primary target of this compound class. Radiolabelling experiments further confirmed the inhibition of DprE1 by these novel purine derivatives.[6]

The discovery workflow for this compound followed a logical progression from initial screening to target validation, a common paradigm in modern drug discovery.

Mechanism of Action: Targeting the DprE1/DprE2 Pathway

DprE1 is a flavoenzyme that, in conjunction with DprE2, catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA).[1][3][7] DPA is the sole donor of arabinose for the synthesis of arabinans, which are critical components of the mycobacterial cell wall.[2][7] this compound acts as a non-covalent, competitive inhibitor of DprE1, blocking the conversion of DPR to its intermediate, decaprenylphosphoryl-2-keto-ribose (DPX).[1][6] This disruption of the DPA biosynthetic pathway compromises the integrity of the bacterial cell wall, leading to cell lysis and death.[7]

The DprE1/DprE2 pathway is an attractive drug target as it is essential for the viability of M. tuberculosis and is absent in humans, suggesting a potential for high selectivity and low host toxicity.[7]

Synthesis of this compound

This compound is a 2,6-disubstituted 7-(naphthalen-2-ylmethyl)-7H-purine. The synthesis of this class of compounds generally involves a multi-step process, starting from commercially available purine precursors. A generalized synthetic scheme is presented below, based on typical synthetic routes for similar purine derivatives. The specific details for the synthesis of this compound (compound 10) can be found in the primary literature by Finger V, et al. (2023).

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its optimized analogs as reported in the initial study.

Table 1: In Vitro Activity and Physicochemical Properties

| Compound | Mtb H37Rv MIC₉₉ (µM)[6] | Aqueous Solubility (µM)[6] |

| This compound (10) | 4 | >90 |

| Analog 56 | 1 | >90 |

| Analog 64 | 1 | >90 |

Table 2: Pharmacokinetic and Safety Profile

| Compound | Mammalian Cell Line Toxicity | Microsomal Clearance (µL/min/mg)[6] | Plasma Stability |

| This compound (10) | Limited | Not specified for compound 10 | High |

| Analog 56 | Limited | 27 | High |

| Analog 64 | Limited | 16.8 | High |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and further development of these findings. The following are generalized protocols based on standard methodologies for the assays mentioned. For the specific conditions used for this compound, refer to Finger V, et al., Eur J Med Chem. 2023 Oct 5;258:115611.[6]

Antimycobacterial Activity Assay (MIC Determination)

-

Culture Preparation: Mycobacterium tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (albumin-dextrose-catalase).

-

Compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, from which serial dilutions are prepared.

-

Assay Plate Setup: The assay is performed in 96-well microplates. The compound dilutions are added to the wells, followed by the addition of the Mtb culture inoculum.

-

Incubation: The plates are incubated at 37°C for a specified period (typically 7-14 days).

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that inhibits visible growth of the bacteria. This can be assessed visually or by using a growth indicator such as resazurin.

Cytotoxicity Assay (e.g., against HepG2 cells)

-

Cell Culture: Human hepatocellular carcinoma (HepG2) cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Compound Treatment: Cells are seeded in 96-well plates and, after adherence, are treated with serial dilutions of this compound.

-

Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified CO₂ incubator.

-

Viability Assessment: Cell viability is assessed using a standard method such as the MTT or MTS assay, which measures mitochondrial metabolic activity.

-

Data Analysis: The concentration that causes 50% inhibition of cell growth (IC₅₀) is calculated.

Microsomal Stability Assay

-

Reaction Mixture Preparation: A reaction mixture containing liver microsomes (human or mouse), NADPH regenerating system, and buffer is prepared.

-

Compound Incubation: this compound is added to the reaction mixture and incubated at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Quenching: The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining amount of this compound.

-

Data Calculation: The rate of disappearance of the compound is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ).

Plasma Stability Assay

-

Incubation: this compound is added to fresh plasma (human or mouse) and incubated at 37°C.

-

Sampling: Aliquots are taken at different time intervals.

-

Analysis: The amount of the parent compound remaining at each time point is quantified by LC-MS/MS.

-

Stability Assessment: The percentage of the compound remaining over time is calculated to determine its stability in plasma.

Conclusion and Future Directions

This compound and its optimized analogs represent a promising new class of antitubercular agents targeting the essential DprE1 enzyme. Their potent in vitro activity against both drug-sensitive and drug-resistant strains, coupled with favorable preliminary safety and pharmacokinetic profiles, makes them attractive candidates for further preclinical development.[6] Future research should focus on in vivo efficacy studies in animal models of tuberculosis, detailed toxicology assessments, and further structure-activity relationship (SAR) studies to potentially enhance potency and drug-like properties. The unique purine-based scaffold of this compound offers a valuable starting point for the development of next-generation therapies to combat the global threat of tuberculosis.

References

- 1. Discovery of novel DprE1 inhibitors via computational bioactivity fingerprints and structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. dacemirror.sci-hub.st [dacemirror.sci-hub.st]

- 6. 2,6-Disubstituted 7-(naphthalen-2-ylmethyl)-7H-purines as a new class of potent antitubercular agents inhibiting DprE1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Structure-Activity Relationship of DprE1 Inhibitors: A Technical Guide for Drug Development Professionals

An In-depth Analysis of Structure, Potency, and Experimental Considerations for Targeting a Key Vulnerability in Mycobacterium tuberculosis

Introduction

Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a critical enzyme in the biosynthetic pathway of arabinogalactan and lipoarabinomannan, essential components of the Mycobacterium tuberculosis (Mtb) cell wall.[1][2][3] Its absence in mammals and essentiality for mycobacterial viability make it a highly attractive target for the development of novel anti-tubercular agents.[4] This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of a prominent class of DprE1 inhibitors, details key experimental protocols for their evaluation, and presents visual workflows to aid in the understanding of the drug discovery process. While a specific compound "DprE1-IN-5" was not identifiable in publicly available literature, this guide focuses on the well-characterized benzothiazinone (BTZ) scaffold, a class of potent covalent inhibitors of DprE1, to illustrate the core principles of SAR in this target space.[5][6]

DprE1 Inhibition: Mechanism of Action

DprE1, in concert with DprE2, catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA), the sole arabinose donor for the synthesis of the arabinan polymers of the mycobacterial cell wall.[2][5] Covalent inhibitors, such as the benzothiazinones, typically contain a nitro group that is reduced by the flavin adenine dinucleotide (FAD) cofactor within the DprE1 active site. This generates a reactive nitroso species that forms a covalent bond with a key cysteine residue (Cys387 in Mtb DprE1), leading to irreversible inhibition of the enzyme and subsequent bacterial cell death.[6] Non-covalent inhibitors also exist and typically bind reversibly within the enzyme's active site.[4]

Figure 1: DprE1 Catalyzed Step in Arabinan Biosynthesis and Point of Inhibition.

Structure-Activity Relationship of Benzothiazinone Analogs

The benzothiazinone (BTZ) scaffold has been extensively studied, yielding potent DprE1 inhibitors such as BTZ043 and PBTZ169 (Macozinone), which have advanced to clinical trials. The SAR of this class highlights the critical contributions of various substituents to both enzymatic inhibition and whole-cell activity.

Table 1: Quantitative SAR Data for Benzothiazinone Analogs

| Compound | R1 | R2 | DprE1 IC50 (nM) | Mtb H37Rv MIC (nM) |

| BTZ043 | H | O | 0.22 | 1.0 |

| Analog 1 | H | S | 1.5 | 10 |

| Analog 2 | Cl | O | 0.35 | 2.5 |

| Analog 3 | OMe | O | >1000 | >10000 |

| PBTZ169 | H | N-piperazino-morpholine | <0.1 | 0.4 |

| Analog 4 | H | N-piperazino-pyrrolidine | 0.15 | 0.8 |

Note: Data is compiled and representative of findings from multiple sources in the literature. Actual values may vary based on specific assay conditions.

The SAR for the benzothiazinone class can be summarized as follows:

-

The Nitro Group: The 8-nitro group is essential for the covalent mechanism of action. Its reduction to a nitroso species is the activating step for covalent bond formation with Cys387.[6]

-

The Thiazinone Core: The sulfur and carbonyl moieties of the thiazinone ring are crucial for maintaining the overall scaffold integrity and interaction with the active site.

-

Substitutions on the Benzene Ring: Small electron-withdrawing groups at the 6-position, such as chlorine, can be tolerated and may enhance activity. However, bulky or electron-donating groups, like a methoxy group, are generally detrimental to inhibitory potency.

-

Modifications at the 2-position: The substituent at the 2-position significantly influences the pharmacokinetic properties and can be modified to improve solubility and cell permeability. The addition of a piperazino-morpholine moiety in PBTZ169, for example, led to improved potency and pharmacokinetic profile compared to BTZ043.

Figure 2: Key Structure-Activity Relationships of the Benzothiazinone Scaffold.

Experimental Protocols

The evaluation of DprE1 inhibitors involves a tiered approach, beginning with enzymatic assays, followed by whole-cell screening, and culminating in intracellular activity assessment in macrophage infection models.

DprE1 Enzyme Inhibition Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified DprE1. A common method is a fluorescence-based assay utilizing a resazurin reduction-coupled system.

-

Reagents and Materials: Purified Mtb DprE1 enzyme, decaprenylphosphoryl-β-D-ribose (DPR) substrate, FAD cofactor, resazurin, diaphorase, NADPH, assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.05% Tween-20), test compounds, and a fluorescent plate reader.

-

Procedure:

-

Dispense test compounds at various concentrations into a 384-well plate.

-

Add a solution containing DprE1 enzyme and FAD to each well and incubate for a predefined period (e.g., 30 minutes) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the DPR substrate.

-

After a set incubation time (e.g., 60 minutes), add the detection reagent containing resazurin, diaphorase, and NADPH.

-

Incubate for the colorimetric/fluorometric reaction to develop.

-

Measure the fluorescence (Excitation: ~530-560 nm, Emission: ~590 nm).

-

Calculate the percent inhibition relative to DMSO controls and determine the IC50 value by fitting the data to a dose-response curve.

-

M. tuberculosis Whole-Cell Growth Inhibition Assay (MIC Determination)

This assay determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of Mtb.

-

Materials: Mtb H37Rv strain, Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol, 96-well microplates, test compounds.

-

Procedure:

-

Prepare serial dilutions of the test compounds in 7H9 broth in a 96-well plate.

-

Inoculate the wells with a standardized suspension of Mtb H37Rv.

-

Incubate the plates at 37°C for 7-14 days.

-

Determine bacterial growth by measuring optical density at 600 nm (OD600) or by using a viability indicator such as resazurin.

-

The MIC is defined as the lowest concentration of the compound that inhibits visible growth by ≥90% compared to the drug-free control.[7]

-

Intracellular M. tuberculosis Killing Assay

This assay evaluates the ability of a compound to kill Mtb residing within macrophages, which is more representative of the in vivo environment.

-

Materials: Human or murine macrophage cell line (e.g., THP-1 or J774A.1), Mtb H37Rv, cell culture medium (e.g., RPMI 1640 with fetal bovine serum), lysis buffer (e.g., 0.1% SDS), 7H11 agar plates.

-

Procedure:

-

Seed macrophages in a 24- or 96-well plate and differentiate if necessary (e.g., with PMA for THP-1 cells).

-

Infect the macrophage monolayer with Mtb at a specific multiplicity of infection (MOI).[1]

-

After an incubation period to allow for phagocytosis, wash the cells to remove extracellular bacteria.

-

Add fresh medium containing the test compounds at various concentrations.

-

Incubate for a defined period (e.g., 3-5 days).

-

Lyse the macrophages to release intracellular bacteria.

-

Plate serial dilutions of the lysate on 7H11 agar plates.

-

Incubate the plates for 3-4 weeks and count the colony-forming units (CFUs).

-

Determine the reduction in CFU in compound-treated wells compared to untreated controls.

-

Figure 3: General Experimental Workflow for the Discovery and Optimization of DprE1 Inhibitors.

Conclusion

DprE1 remains a highly validated and promising target for the development of new anti-tubercular drugs. The extensive research on various inhibitor scaffolds, particularly the benzothiazinones, has provided a solid foundation of SAR knowledge to guide future drug discovery efforts. A systematic approach, employing a cascade of enzymatic, whole-cell, and intracellular assays, is crucial for the identification and optimization of potent DprE1 inhibitors with the potential to address the global health challenge of tuberculosis. The detailed methodologies and workflows presented in this guide offer a framework for researchers and drug development professionals to effectively advance novel DprE1 inhibitors through the discovery pipeline.

References

- 1. A Macrophage Infection Model to Predict Drug Efficacy Against Mycobacterium Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A high-throughput whole cell screen to identify inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Target-Based Whole Cell Screen Approach To Identify Potential Inhibitors of Mycobacterium tuberculosis Signal Peptidase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of novel reversible inhibitor of DprE1 based on benzomorpholine for the treatment of tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of novel DprE1 inhibitors via computational bioactivity fingerprints and structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

In vitro anti-tubercular activity of DprE1-IN-5

An In-depth Technical Guide on the In Vitro Anti-Tubercular Activity of DprE1-IN-5

This technical guide provides a comprehensive overview of the in vitro anti-tubercular activity, mechanism of action, and pharmacological properties of this compound, a novel inhibitor of the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) enzyme in Mycobacterium tuberculosis (Mtb). This document is intended for researchers, scientists, and drug development professionals in the field of tuberculosis research.

Introduction

Tuberculosis remains a significant global health threat, necessitating the discovery of new drugs with novel mechanisms of action to combat drug-resistant strains. The mycobacterial cell wall is a key target for antibiotic development, and the enzyme DprE1 is essential for the biosynthesis of arabinogalactan, a critical component of this structure. This compound (also referred to as compound 10 in its discovery manuscript) is a member of a new class of 7H-purine derivatives that have been identified as potent inhibitors of DprE1.[1]

Mechanism of Action

This compound exerts its anti-tubercular effect by specifically targeting and inhibiting the DprE1 enzyme. DprE1 is a flavoenzyme that, in conjunction with DprE2, catalyzes the epimerization of decaprenylphosphoryl-D-ribose (DPR) to decaprenylphosphoryl-D-arabinose (DPA), a crucial precursor for the synthesis of arabinan polymers in the mycobacterial cell wall. By inhibiting DprE1, this compound disrupts the formation of the cell wall, leading to bacterial death. The 7H-purine class of inhibitors, including this compound, are non-covalent inhibitors of the DprE1 enzyme.[1]

Figure 1: DprE1 Pathway and Inhibition by this compound.

Quantitative Data

The in vitro anti-tubercular activity of this compound and its optimized analogues was evaluated against various mycobacterial strains. The cytotoxicity was assessed against the HepG2 mammalian cell line to determine the selectivity index.

Table 1: In Vitro Anti-mycobacterial Activity of this compound and Optimized Analogues [1]

| Compound | Mtb H37Rv MIC99 (µM) | Drug-Resistant Strain MIC99 (µM) |

| This compound (Compound 10) | 4 | - |

| Compound 56 | 1 | Yes |

| Compound 64 | 1 | Yes |

Table 2: Cytotoxicity and Pharmacokinetic Properties [1]

| Compound | HepG2 IC50 (µM) | Selectivity Index (SI) | Microsomal Stability (µL/min/mg) | Aqueous Solubility (µM) |

| This compound (Compound 10) | - | - | - | - |

| Compound 56 | >50 | >50 | 27 | >90 |

| Compound 64 | >50 | >50 | 16.8 | >90 |

Experimental Protocols

The following protocols are based on the methodologies described in the primary literature for the evaluation of this compound and its analogues.[1]

In Vitro Anti-tubercular Activity Assay

The anti-tubercular activity was determined by measuring the Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis H37Rv and other clinically isolated drug-resistant strains.

Figure 2: Workflow for MIC Determination.

-

Compound Preparation : this compound was dissolved in dimethyl sulfoxide (DMSO) and serially diluted in 96-well microplates.

-

Inoculum Preparation : M. tuberculosis H37Rv was cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) to mid-log phase. The culture was then diluted to a final concentration of approximately 5 x 105 CFU/mL.

-

Incubation : The prepared inoculum was added to the wells containing the serially diluted compound. The plates were incubated at 37°C for 7 to 14 days.

-

MIC Determination : The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the mycobacteria.

Cytotoxicity Assay

The cytotoxicity of the compounds was evaluated against the human liver carcinoma cell line HepG2.

-

Cell Seeding : HepG2 cells were seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment : The cells were treated with various concentrations of the compounds and incubated for 72 hours.

-

Viability Assessment : Cell viability was assessed using a standard resazurin-based assay. The fluorescence was measured to determine the percentage of viable cells.

-

IC50 Calculation : The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was calculated from the dose-response curves.

Microsomal Stability Assay

The metabolic stability of the compounds was assessed using human liver microsomes.

-

Incubation Mixture : The compound was incubated with human liver microsomes in the presence of NADPH at 37°C.

-

Time Points : Aliquots were taken at different time points (e.g., 0, 5, 15, 30, and 60 minutes).

-

Reaction Quenching : The reaction was stopped by the addition of a cold organic solvent.

-

LC-MS/MS Analysis : The concentration of the parent compound remaining at each time point was quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Clearance Calculation : The in vitro half-life and intrinsic clearance were calculated from the disappearance rate of the compound.

Conclusion

This compound is a promising anti-tubercular agent that targets the essential mycobacterial enzyme DprE1. While this compound itself shows moderate activity, structure-activity relationship studies have led to the development of optimized analogues with significantly improved potency against both drug-sensitive and drug-resistant strains of M. tuberculosis.[1] These analogues also exhibit low cytotoxicity and favorable pharmacokinetic properties, making the 7H-purine scaffold a valuable starting point for the development of new anti-tubercular drugs. Further in vivo studies are warranted to evaluate the therapeutic potential of this compound series.

References

DprE1-IN-5: A Technical Overview of a Novel DprE1 Inhibitor for Multidrug-Resistant Tuberculosis

Disclaimer: Publicly available information on a specific compound designated "DprE1-IN-5" is limited. This guide provides a comprehensive technical overview of the target, DprE1, and utilizes a well-characterized DprE1 inhibitor, BTZ043, as a representative example to illustrate the key concepts, experimental protocols, and data relevant to the development of this class of antitubercular agents. Where available, specific data for this compound is included.

Executive Summary

Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a critical enzyme in the cell wall biosynthesis of Mycobacterium tuberculosis (Mtb), making it a highly vulnerable and attractive target for the development of new drugs to combat multidrug-resistant tuberculosis (MDR-TB). DprE1 inhibitors represent a novel class of antimycobacterial agents with potent activity against both drug-susceptible and drug-resistant strains of Mtb. This document provides a technical guide for researchers, scientists, and drug development professionals on DprE1 inhibitors, with a focus on the available data for this compound and detailed methodologies for the evaluation of such compounds, using the well-studied inhibitor BTZ043 as a proxy.

Introduction to DprE1 as a Drug Target

The mycobacterial cell wall is a complex and unique structure essential for the survival and pathogenesis of Mtb. A key component of this cell wall is arabinogalactan, a polymer of arabinose and galactose. The biosynthesis of arabinogalactan is dependent on the precursor decaprenylphosphoryl-β-D-arabinofuranose (DPA), which is synthesized from decaprenylphosphoryl-β-D-ribose (DPR) by the enzymes DprE1 and DprE2.[1][2] DprE1, a flavoenzyme, catalyzes the oxidation of DPR to decaprenylphosphoryl-β-D-2'-keto-erythropentafuranose (DPX), the first and rate-limiting step in this epimerization.[1] Inhibition of DprE1 blocks the synthesis of DPA, leading to the disruption of arabinogalactan production, compromising cell wall integrity, and ultimately causing bacterial death.[3] The absence of a human homolog for DprE1 makes it an ideal target for selective toxicity.[4]

This compound: A Novel DprE1 Inhibitor

This compound, also referred to as Compound 10, has been identified as an inhibitor of DprE1.[1] While detailed studies on this specific compound are not widely published, some key in vitro data is available.

Quantitative Data

The following table summarizes the known quantitative data for this compound.

| Parameter | Value | Strain | Reference |

| Minimum Inhibitory Concentration (MIC) | 4 µM | M. tuberculosis H37Rv | [1] |

| Microsomal Stability | High | Not Specified | [1] |

Further studies are required to determine the activity of this compound against a panel of MDR-TB clinical isolates, its cytotoxicity against mammalian cell lines, and its in vivo efficacy and pharmacokinetic properties.

BTZ043: A Representative DprE1 Inhibitor Case Study

To provide a more comprehensive technical overview, we will use BTZ043, a well-characterized covalent inhibitor of DprE1, as a case study.

Quantitative Data for BTZ043

| Parameter | Value | Strain/Conditions | Reference |

| MIC | 1 ng/mL | M. tuberculosis H37Rv | [3] |

| MIC | 0.5 - 2 ng/mL | MDR and XDR clinical isolates | [3] |

| IC50 (DprE1 enzyme) | ~0.2 nM | Recombinant DprE1 | [3] |

| Cytotoxicity (IC50) | >128 µg/mL | VERO cells | [3] |

| In vivo Efficacy | Bactericidal activity | Murine model of chronic TB | [3] |

Signaling and Biosynthetic Pathways

The inhibition of DprE1 disrupts the arabinogalactan synthesis pathway, a critical component of the mycobacterial cell wall assembly.

Caption: DprE1's role in the arabinogalactan synthesis pathway and its inhibition.

Experimental Protocols

Detailed methodologies are crucial for the evaluation of novel DprE1 inhibitors. The following are standard protocols used in the field.

Minimum Inhibitory Concentration (MIC) Determination against M. tuberculosis

This protocol outlines a common method for determining the MIC of a compound against M. tuberculosis H37Rv using a microplate-based assay.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Steps:

-

Compound Preparation: A stock solution of this compound in DMSO is serially diluted in Middlebrook 7H9 broth (supplemented with OADC or ADC) in a 96-well microtiter plate to achieve a range of final concentrations to be tested.

-

Inoculum Preparation: M. tuberculosis H37Rv is cultured in 7H9 broth until it reaches the mid-logarithmic growth phase. The bacterial suspension is then diluted to match a 0.5 McFarland turbidity standard, which corresponds to approximately 1-5 x 107 CFU/mL. This is further diluted to achieve the final inoculum concentration.

-

Inoculation: The prepared bacterial suspension is added to each well of the microtiter plate containing the compound dilutions. Positive (no drug) and negative (no bacteria) control wells are included.

-

Incubation: The plate is sealed and incubated at 37°C for 7 to 14 days.

-

Growth Assessment: After incubation, a growth indicator such as resazurin is added to each well. A color change (e.g., from blue to pink) indicates bacterial growth.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents a visible color change of the growth indicator.

Microsomal Stability Assay

This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, providing an early indication of its pharmacokinetic properties.

Caption: Workflow for the microsomal stability assay.

Detailed Steps:

-

Reaction Mixture Preparation: The test compound (this compound) is incubated with liver microsomes (from human or other species) in a phosphate buffer at 37°C.

-

Reaction Initiation: The metabolic reaction is initiated by the addition of NADPH, a cofactor for many metabolic enzymes.

-

Time-course Sampling: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, and 60 minutes).

-

Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also precipitates the microsomal proteins.

-

Sample Processing: The samples are centrifuged to pellet the precipitated proteins.

-

LC-MS/MS Analysis: The supernatant, containing the remaining parent compound, is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the compound concentration at each time point.

-

Data Analysis: The percentage of the compound remaining at each time point is plotted against time. From this data, the in vitro half-life (t1/2) and intrinsic clearance (Clint) are calculated. A "high" microsomal stability, as reported for this compound, generally implies a longer half-life and lower intrinsic clearance.

Conclusion and Future Directions

DprE1 inhibitors hold significant promise as a new class of therapeutics for MDR-TB. While preliminary data on this compound indicates its potential as an anti-TB agent, a comprehensive evaluation is necessary to fully understand its profile. This will involve detailed studies on its activity against a broad panel of drug-resistant clinical isolates, assessment of its cytotoxicity, and in-depth in vivo pharmacokinetic and efficacy studies in relevant animal models of tuberculosis. The experimental protocols and comparative data provided in this guide offer a framework for the continued development and characterization of this compound and other novel DprE1 inhibitors.

References

Methodological & Application

Application Note: DprE1-IN-5 Enzyme Inhibition Assay Protocol

Audience: Researchers, scientists, and drug development professionals in the field of tuberculosis research and antimicrobial drug discovery.

Introduction Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is a critical flavoenzyme essential for the biosynthesis of the mycobacterial cell wall.[1] It catalyzes a key step in the formation of arabinogalactan and lipoarabinomannan, which are vital for the structural integrity of Mycobacterium tuberculosis (Mtb). This makes DprE1 a highly vulnerable and validated target for novel anti-tuberculosis drugs.[2] DprE1 inhibitors are broadly classified into two categories: covalent inhibitors, which form an irreversible bond with a cysteine residue (Cys387) in the active site, and non-covalent inhibitors that bind reversibly.[1] DprE1-IN-5 is an identified inhibitor of DprE1 with demonstrated activity against the Mtb H37Rv strain.[3] This document provides a detailed protocol for determining the inhibitory activity of this compound and other potential inhibitors using a robust and sensitive fluorescence-based enzymatic assay.

DprE1 Biochemical Pathway

The DprE1 enzyme works in concert with DprE2 to catalyze the epimerization of decaprenylphosphoryl-ribose (DPR) into decaprenylphosphoryl-arabinose (DPA), the sole arabinose donor for cell wall synthesis.[1][4] DprE1 performs the initial oxidation of DPR to the intermediate decaprenyl-phospho-2′-keto-d-arabinose (DPX), reducing its FAD cofactor to FADH₂ in the process.[1][5] DprE1 inhibitors block this crucial first step, thereby halting cell wall production and leading to bacterial death.

Caption: DprE1 initiates the epimerization of DPR to DPA for cell wall synthesis.

Principle of the DprE1 Inhibition Assay

This protocol employs a coupled enzymatic assay using Amplex® Red (10-acetyl-3,7-dihydroxyphenoxazine) for the sensitive detection of DprE1 activity. The DprE1-catalyzed oxidation of a substrate analog, such as farnesyl-phosphoryl-β-d-ribofuranose (FPR), generates a reduced flavin cofactor (FADH₂).[5][6] Molecular oxygen re-oxidizes FADH₂, producing hydrogen peroxide (H₂O₂) as a byproduct. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with the non-fluorescent Amplex® Red to produce resorufin, a highly fluorescent compound.[7] The rate of fluorescence increase is directly proportional to DprE1 activity. Inhibitors of DprE1 will decrease the rate of H₂O₂ production, resulting in a reduced fluorescence signal.

Experimental Workflow

The workflow involves preparing the enzyme, substrate, and inhibitor solutions, followed by initiating the enzymatic reaction in a 96-well plate format. The reaction progress is monitored by measuring the fluorescence of resorufin over time.

References

- 1. Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DprE1 Inhibitors | Working Group for New TB Drugs [newtbdrugs.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Novel insight into the reaction of nitro, nitroso and hydroxylamino benzothiazinones and of benzoxacinones with Mycobacterium tuberculosis DprE1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Amplex Red Assay for Measuring Hydrogen Peroxide Production from Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Crystallography of Mycobacterium tuberculosis DprE1 in Complex with a Benzothiazinone Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is an essential enzyme in Mycobacterium tuberculosis responsible for a key step in the biosynthesis of the mycobacterial cell wall component, arabinogalactan.[1][2][3] Its absence in mammals and crucial role in bacterial viability make it a prime target for the development of novel anti-tuberculosis drugs.[4][5] Benzothiazinones (BTZs) are a potent class of inhibitors that covalently modify a cysteine residue in the active site of DprE1, leading to irreversible inhibition and bacterial cell death.[6][7] Understanding the structural basis of this inhibition is critical for the rational design of next-generation DprE1 inhibitors.

This document provides a detailed overview of the methods for determining the crystal structure of M. tuberculosis DprE1 in complex with a benzothiazinone-derived inhibitor, based on established protocols.

I. Data Presentation

The following tables summarize the key quantitative data typically obtained during the crystallographic study of a DprE1-inhibitor complex.

Table 1: Crystallization Conditions for DprE1-Inhibitor Complex

| Parameter | Value |

| Protein Concentration | 10 mg/mL |

| Complex Formation | DprE1 pre-incubated with inhibitor |

| Crystallization Method | Hanging Drop Vapor Diffusion |

| Reservoir Solution | 0.1 M Tris-HCl pH 8.5, 0.2 M Li₂SO₄, 25% w/v PEG 8000 |

| Temperature | 20°C |

Table 2: X-ray Data Collection Statistics

| Parameter | Value (Monoclinic) | Value (Hexagonal) |

| PDB ID | 4FDN | 4FDO |

| Space Group | P2₁ | P6₄ |

| Cell Dimensions (a, b, c in Å) | 78.9, 100.2, 80.8 | 134.9, 134.9, 93.3 |

| Cell Angles (α, β, γ in °) | 90, 110.1, 90 | 90, 90, 120 |

| Resolution (Å) | 50 - 2.15 (2.23 - 2.15) | 50 - 2.6 (2.69 - 2.6) |

| Rsym or Rmerge | 0.08 (0.45) | 0.11 (0.58) |

| I/σI | 15.6 (3.1) | 13.9 (2.5) |

| Completeness (%) | 99.9 (100) | 100 (100) |

| Redundancy | 4.1 (4.2) | 6.8 (6.9) |

Values in parentheses are for the highest resolution shell.

Table 3: Refinement Statistics

| Parameter | Value (Monoclinic) | Value (Hexagonal) |

| Resolution (Å) | 29.8 - 2.15 | 46.6 - 2.6 |

| No. of Reflections | 59,634 | 29,191 |

| Rwork / Rfree | 0.18 / 0.22 | 0.19 / 0.24 |

| No. of Atoms | ||

| Protein | 6,560 | 3,197 |

| Ligand | 44 | 22 |

| Water | 371 | 63 |

| B-factors (Ų) | ||

| Protein | 34.9 | 45.8 |

| Ligand | 30.2 | 39.5 |

| Water | 36.8 | 41.2 |

| R.m.s. Deviations | ||

| Bond Lengths (Å) | 0.01 | 0.01 |

| Bond Angles (°) | 1.2 | 1.2 |

II. Experimental Protocols

A. Protein Expression and Purification

-

Gene Cloning: The gene encoding for DprE1 (Rv3790) from M. tuberculosis H37Rv is cloned into a suitable expression vector, such as pET-28a, containing an N-terminal His₆-tag.

-

Expression: The expression plasmid is transformed into Escherichia coli BL21(DE3) cells. Cells are grown in Luria-Bertani (LB) medium supplemented with kanamycin at 37°C until an OD₆₀₀ of 0.6-0.8 is reached. Protein expression is induced with 0.5 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) and the culture is incubated for a further 16 hours at 18°C.

-

Cell Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF), and lysed by sonication on ice.

-

Affinity Chromatography: The cell lysate is clarified by centrifugation and the supernatant is loaded onto a Ni-NTA affinity column. The column is washed with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole) and the His-tagged DprE1 is eluted with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

Tag Cleavage and Size-Exclusion Chromatography: The His₆-tag is cleaved by incubation with thrombin overnight at 4°C. The protein is further purified by size-exclusion chromatography on a Superdex 200 column equilibrated with a buffer containing 20 mM Tris-HCl pH 8.0 and 150 mM NaCl.

-

Protein Concentration: The purified DprE1 is concentrated to approximately 10 mg/mL using a centrifugal filter unit. The protein concentration is determined by measuring the absorbance at 280 nm.

B. Crystallization

-

Complex Formation: Purified DprE1 is incubated with a 5-fold molar excess of the benzothiazinone inhibitor (e.g., CT325) for 1 hour on ice prior to setting up crystallization trials.

-

Crystallization Screening: Initial crystallization conditions are screened using commercial sparse-matrix screens and the hanging drop vapor diffusion method at 20°C. 1 µL of the protein-inhibitor complex is mixed with 1 µL of the reservoir solution and equilibrated against 500 µL of the reservoir solution.

-

Crystal Optimization: Conditions that yield initial crystal hits are optimized by varying the pH, precipitant concentration, and protein concentration to obtain diffraction-quality crystals. For the DprE1-CT325 complex, crystals have been obtained in both monoclinic and hexagonal space groups.[6]

C. X-ray Data Collection and Structure Determination

-

Cryo-protection and Data Collection: Crystals are cryo-protected by briefly soaking them in a reservoir solution supplemented with 20-25% (v/v) glycerol before being flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

-

Data Processing: The diffraction data are indexed, integrated, and scaled using appropriate software packages (e.g., HKL2000 or XDS).

-

Structure Solution and Refinement: The structure of the DprE1-inhibitor complex is solved by molecular replacement using the coordinates of a previously determined DprE1 structure (e.g., PDB ID 4FDP) as a search model. The model is then refined using programs such as PHENIX or REFMAC5, with manual rebuilding of the model in Coot. Water molecules are added, and the inhibitor molecule is fitted into the electron density map.

III. Visualizations

A. DprE1 Inhibition Pathway

Caption: Covalent inhibition of DprE1 by a benzothiazinone (BTZ) prodrug.

B. Experimental Workflow for DprE1-Inhibitor Crystallography

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. DprE1 inhibitors: An insight into the recent developments and synthetic approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dacemirror.sci-hub.st [dacemirror.sci-hub.st]

- 4. DprE1 Inhibitors: Enduring Aspirations for Future Antituberculosis Drug Discovery | Scilit [scilit.com]

- 5. Structural studies of Mycobacterium tuberculosis DprE1 interacting with its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Measuring the Minimum Inhibitory Concentration (MIC) of DprE1-IN-5

For Researchers, Scientists, and Drug Development Professionals

Introduction

DprE1 (Decaprenylphosphoryl-β-D-ribose 2'-epimerase) is a critical enzyme in the cell wall synthesis pathway of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.[1] It is a flavoenzyme that catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA), an essential precursor for the biosynthesis of arabinogalactan and lipoarabinomannan, which are major components of the mycobacterial cell wall.[1] The essentiality of DprE1 for Mtb survival and its absence in mammals make it a highly attractive target for the development of novel anti-tuberculosis drugs. DprE1-IN-5 is a known inhibitor of this enzyme and has demonstrated anti-mycobacterial activity.

This document provides detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound against Mycobacterium tuberculosis H37Rv using the Resazurin Microtiter Assay (REMA).

DprE1 Signaling Pathway in Mycobacterial Cell Wall Synthesis

The following diagram illustrates the role of DprE1 in the arabinogalactan biosynthesis pathway and the inhibitory action of this compound.

Experimental Protocol: MIC Determination by Resazurin Microtiter Assay (REMA)

This protocol outlines the steps for determining the MIC of this compound against M. tuberculosis H37Rv.

Materials and Reagents:

-

Mycobacterium tuberculosis H37Rv strain

-

Middlebrook 7H9 broth base

-

Oleic acid-albumin-dextrose-catalase (OADC) enrichment

-

Glycerol

-

Tween 80

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Resazurin sodium salt

-

Sterile 96-well microtiter plates (clear bottom)

-

Sterile distilled water

-

Positive control drug (e.g., Rifampicin)

-

Negative control (no drug)

Instrumentation:

-

Biosafety cabinet (Class II or higher)

-

Incubator (37°C)

-

Spectrophotometer or McFarland turbidity standards

-

Multichannel micropipettes

-

Microplate reader (optional, for quantitative analysis)

Experimental Workflow Diagram:

Protocol Steps:

-

Preparation of M. tuberculosis H37Rv Inoculum:

-

Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC, 0.2% glycerol, and 0.05% Tween 80 at 37°C until it reaches the mid-logarithmic phase of growth (OD₆₀₀ of 0.4-0.8).

-

Adjust the turbidity of the bacterial suspension with fresh 7H9 broth to match a 0.5 McFarland standard.

-

Prepare the final inoculum by diluting the adjusted suspension 1:20 in 7H9 broth.

-

-

Preparation of this compound Stock Solution and Serial Dilutions:

-

Prepare a stock solution of this compound in DMSO. A typical starting concentration is 10 mM.

-

Perform serial two-fold dilutions of the this compound stock solution in 7H9 broth in a separate 96-well plate or in tubes to achieve a range of concentrations to be tested (e.g., from 64 µM down to 0.0625 µM).

-

-

Assay Setup:

-

In a sterile 96-well microtiter plate, add 100 µL of 7H9 broth to all wells.

-

Add 100 µL of the appropriate this compound dilution to the corresponding wells, resulting in a final volume of 200 µL.

-

Include a positive control (e.g., Rifampicin) and a negative (growth) control (no drug).

-

Add 100 µL of the prepared M. tuberculosis inoculum to each well, except for the sterility control wells (which should only contain broth).

-

-

Incubation:

-

Seal the plate with a lid or an adhesive plate sealer and incubate at 37°C for 7 days in a humidified incubator.

-

-

Addition of Resazurin and MIC Determination:

-